

Strategic Solid-State Profiling: 4-(3-Cyanophenyl)-2-methoxybenzoic Acid[1]

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Compound of Interest

Compound Name: 4-(3-Cyanophenyl)-2-methoxybenzoic acid

CAS No.: 1035928-76-7

Cat. No.: B6396587

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Executive Summary

In the absence of a singular, open-access crystallographic deposition for **4-(3-Cyanophenyl)-2-methoxybenzoic acid** (CAS 1035928-76-7), this guide serves as a comparative structural analysis.[1] It benchmarks the target compound against high-confidence biaryl standards—4-phenylbenzoic acid and 2-methoxybenzoic acid—to predict packing motifs, solubility profiles, and crystallization tendencies.[1] This approach enables researchers to design targeted solid-state screening protocols for this specific pharmaceutical intermediate.[1]

Structural Logic & Comparative Analysis

The target molecule integrates three distinct structural features that dictate its solid-state behavior: a biaryl core, a carboxylic acid headgroup, and an ortho-methoxy substituent.[1] By isolating these variables, we can predict the crystal lattice behavior by comparing it with well-characterized standards.

The Comparative Triad

Feature	Reference Standard	CSD Refcode / Data Source	Structural Insight for Target
Biaryl Packing	4-Phenylbenzoic acid	BIPHZC	Baseline Packing: Forms centrosymmetric carboxylic acid dimers (). The biphenyl core typically adopts a twisted conformation in solution but can flatten in the solid state to maximize - stacking.
Ortho-Sterics	2-Methoxybenzoic acid	AMOBZA	Steric Twist: The 2-methoxy group introduces steric hindrance, forcing the carboxyl group out of the phenyl plane. ^[1] This disrupts planar stacking, often expanding the unit cell volume relative to unsubstituted analogs.
Electronic Head	4-Cyanobenzoic acid	CYBZAC	H-Bond Competition: The cyano group (-CN) is a weak proton acceptor. ^[1] In the target (3-cyano), the meta-position prevents the linear "head-to-tail" chains

seen in 4-cyano
analogues, likely
favoring the robust
carboxylic dimer motif
instead.^[1]

Predicted Lattice Parameters & Motifs

Based on the interaction of the 3-cyanophenyl moiety with the 2-methoxybenzoate core, the following solid-state properties are projected:

- Crystal System: Monoclinic () or Triclinic ().^[1]
- Primary Motif: Centrosymmetric Carboxylic Acid Dimers ().^[1]
- Secondary Interactions: Weak (cyano) and (methoxy) contacts will stabilize the tertiary structure.^[1]
- Conformational Polymorphism: High probability. The twist angle between the two phenyl rings is a "soft" degree of freedom, susceptible to solvent inclusion (solvates) or packing forces.^[1]

Experimental Protocols: Generating the Data

To validate the predicted structure, the following self-validating workflows are recommended. These protocols prioritize the isolation of single crystals suitable for X-ray diffraction (SCXRD).^[1]

Protocol A: Solvent-Mediated Polymorph Screening

Goal: To identify the thermodynamically stable form and potential solvates.^[1]

- Preparation: Dissolve 50 mg of **4-(3-Cyanophenyl)-2-methoxybenzoic acid** in 2 mL of THF (good solubility).
- Anti-Solvent Addition: Filter the solution into three vials.
 - Vial A: Add Heptane dropwise until turbid (induces rapid precipitation/kinetic forms).[1]
 - Vial B: Add Toluene slowly (favors -stacking driven packing).
 - Vial C: Slow evaporation at Room Temperature (RT).[1]
- Observation: Monitor for birefringence using polarized light microscopy (PLM).
- Validation: If amorphous material results, perform a "slurry maturation" in Ethanol/Water (1:1) at 50°C for 24 hours to convert metastable forms to the stable polymorph.

Protocol B: Single Crystal Growth (Vapor Diffusion)

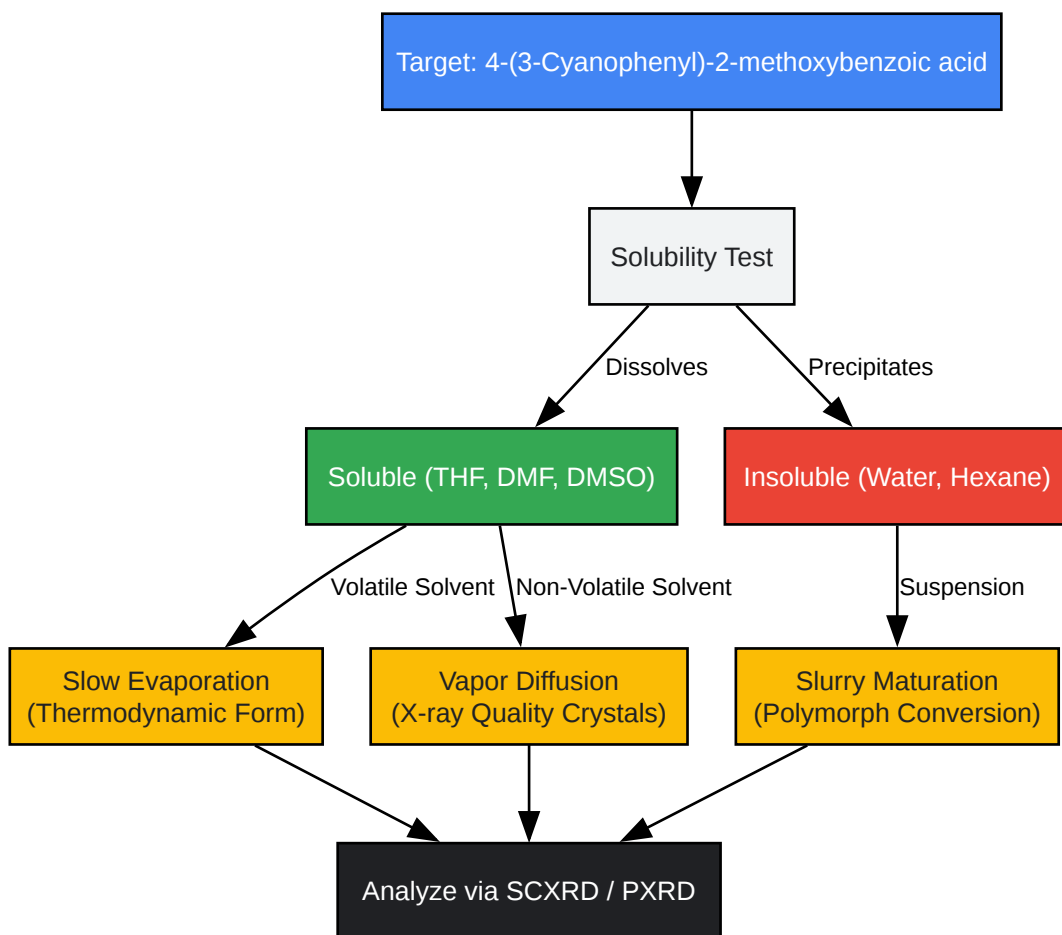
Goal: High-quality crystals for structure solution.[1]

- Inner Vial: Dissolve 20 mg of target in 0.5 mL DMF or DMSO (high solubility, non-volatile).
- Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Water or Methanol (volatile anti-solvent).
- Incubation: Seal the outer jar. Allow to stand undisturbed for 7-14 days.
 - Mechanism:[2] The volatile anti-solvent slowly diffuses into the DMF, increasing supersaturation gradually. This minimizes nucleation sites, favoring fewer, larger crystals.
[1]

Visualization of Workflows

Figure 1: Crystallization Logic Tree

Decision matrix for selecting crystallization methods based on solubility and target outcome.[1]

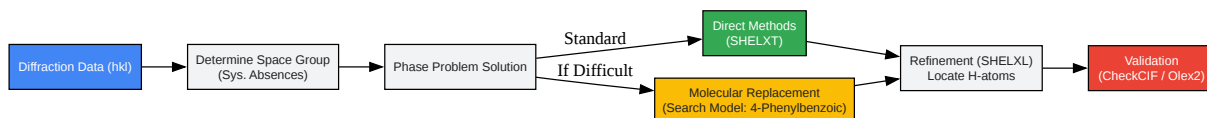


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Caption: Workflow for selecting the optimal crystallization technique based on solvent interaction.

Figure 2: Structural Solution Pathway

Logic flow for solving the crystal structure once data is collected.



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Caption: Step-by-step logic for solving the crystal structure from raw diffraction data.

Quantitative Data Comparison (Reference Standards)

The following table summarizes the crystallographic parameters of the structural analogs. Use these values as the initial input model for Molecular Replacement if Direct Methods fail.

Parameter	4-Phenylbenzoic Acid (Std A)	2-Methoxybenzoic Acid (Std B)[1]	Target Prediction
Crystal System	Monoclinic	Monoclinic	Monoclinic / Triclinic
Space Group			or
Z (Molecules/Cell)	4	4	4 (expected)
Packing Motif	Carboxylic Dimer	Carboxylic Dimer	Dimer + Biaryl Twist
Key Interaction	- Stacking	Intramolecular H-bond	CN dipole & Steric Twist
Melting Point	224-228 °C	101-103 °C	~180-210 °C (Est.)

Note: The melting point of the target is expected to be intermediate; the biaryl system adds stability (higher MP than anisic acid), but the methoxy twist reduces lattice energy compared to the planar 4-phenylbenzoic acid.[1]

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